molecular formula C24H27N5O3S B2587750 4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine CAS No. 1031975-67-3

4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine

Cat. No. B2587750
CAS RN: 1031975-67-3
M. Wt: 465.57
InChI Key: VJESOHGQSBQBCV-UHFFFAOYSA-N
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Description

The compound “4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine” is an organic molecule. It is a derivative of piperidine, which is a heterocyclic organic compound . The molecule contains a piperidine ring substituted with a 4-methoxybenzoyl group and a 2-[(3-Fluorobenzyl)oxy]ethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a piperidine ring, a methoxybenzoyl group, and a fluorobenzyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.

Scientific Research Applications

Crystal Structure Analysis

Research in crystallography has led to the understanding of molecular conformations and crystal structures of similar compounds. For instance, the study by Faizi, Ahmad, and Golenya (2016) on "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid" reveals how the conformation of molecules in the asymmetric unit and their ring structures, like the piperazine ring adopting a chair conformation, can influence the overall molecular structure. This analysis is crucial for the design and development of new compounds with desired properties (Md. Serajul Haque Faizi, Musheer Ahmad, & Irina A. Golenya, 2016).

Synthesis and Antimicrobial Activities

In the realm of synthesis, compounds related to "4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine" have been explored for their potential antimicrobial activities. Kumar et al. (2016) discussed the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, highlighting its antifungal and antimicrobial susceptibilities, which underscore the compound's potential in medical chemistry research (A. D. Kumar et al., 2016).

Molecular Modeling and Docking Studies

Molecular modeling studies, such as those conducted by Karayel (2021), provide insights into the anti-cancer properties of benzimidazole derivatives, including their tautomeric properties, conformations, and interactions with the EGFR binding pocket. Such research is critical for the development of new therapeutic agents targeting specific cancer types (A. Karayel, 2021).

Pharmacological Investigations

Pharmacological research investigates the therapeutic potentials of compounds. Gupta et al. (2020) explored N-benzylated derivatives for anti-Alzheimer's activity, designing and evaluating analogs based on the lead compound donepezil. This research underscores the importance of structural modifications in enhancing the efficacy of compounds for treating neurological disorders (M. Gupta et al., 2020).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-20-14-18(15-21(16-20)32-2)27-22(30)17-33-24-23(25-8-9-26-24)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14-16H,10-13,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESOHGQSBQBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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